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Cat. No.: B078852 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

deposition of tantalum silicide (TaSi₂) thin films using DC magnetron sputtering. This

technique is crucial for applications in microelectronics and other fields requiring stable, low-

resistivity thin films.

I. Application Notes
DC magnetron sputtering is a widely utilized physical vapor deposition (PVD) technique for

producing high-quality tantalum silicide thin films. The properties of these films, such as

electrical resistivity, residual stress, and microstructure, are highly dependent on the deposition

parameters and subsequent annealing processes.

A key parameter influencing film characteristics is the argon (Ar) working gas pressure during

sputtering. Lower Ar pressures tend to result in films with higher compressive stress and a

denser microstructure. As the argon pressure increases, the stress in the films can transition

from compressive to tensile. This change is often accompanied by a shift to a more open,

granular microstructure. The electrical resistivity of the film is also closely linked to these

microstructural changes.

Post-deposition annealing is a critical step to achieve the desired low-resistivity crystalline

phase of tantalum silicide. As-deposited films are typically amorphous. Annealing at

temperatures between 800°C and 1000°C promotes crystallization, leading to a significant
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decrease in sheet resistance.[1][2] The final resistivity after a high-temperature anneal can be

reproducibly lowered to the range of 45-60 µΩcm.[3][4]

II. Experimental Data
The following tables summarize the quantitative relationship between sputtering and annealing

parameters and the resulting tantalum silicide film properties as reported in the literature.

Table 1: Influence of Argon Pressure on Sputtered Tantalum Silicide Film Properties

Argon
Pressure
(mTorr)

Film
Thickness
(µm)

Deposition
Temperature
(°C)

Residual
Stress (MPa)

Microstructure

0.5 ~0.5 300
-1033.4

(Compressive)
Dense

8.0 ~0.5 300
Transitions to

Tensile
-

10.0 ~0.5 300 +221 (Tensile)
Open, with gaps

between grains

Data sourced from a study on residual stress analysis of sputtered tantalum silicide thin films.

[5]

Table 2: Effect of Annealing Temperature on the Sheet Resistance of Tantalum Silicide Films

Film Thickness (Å)
As-Deposited
Sheet Resistance
(Ω/sq)

Annealing
Temperature (°C)

Post-Annealing
Sheet Resistance
(Ω/sq)

200 ~100 900 ~20

600 ~30 900 ~7

1000 ~20 900 ~4
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Note: The sheet resistance decreases with increasing film thickness and with increasing

annealing temperature. Crystallization primarily occurs between 800°C and 900°C.[1][2]

III. Experimental Protocols
This section provides a detailed methodology for the deposition and characterization of

tantalum silicide thin films.

Protocol 1: DC Magnetron Sputtering of Tantalum Silicide

1. Substrate Preparation:

Begin with p-type or n-type silicon wafers as substrates.
Perform a standard RCA clean to remove organic and inorganic contaminants.
Dry the wafers using a nitrogen gun.
Load the cleaned and dried substrates into the sputtering system's load lock.

2. Sputtering System Preparation:

The sputtering system, such as a VARIAN 3125, should be equipped with a high-purity TaSi₂
sputtering target.[6]
Evacuate the deposition chamber to a base pressure of less than 1x10⁻⁶ Torr to minimize
contamination.

3. Deposition Process:

Introduce high-purity argon (Ar) gas into the chamber.
Set the Ar working pressure to the desired level (e.g., between 0.5 mTorr and 10 mTorr).
Apply DC power to the TaSi₂ target to ignite the plasma. The power level will influence the
deposition rate.
If desired, heat the substrate to a specific deposition temperature (e.g., 300°C).[5]
Open the shutter between the target and the substrate to commence film deposition.
Maintain the deposition for the required duration to achieve the target film thickness (e.g.,
200 Å to 1000 Å).[1]
After deposition, turn off the DC power, stop the Ar gas flow, and allow the substrate to cool
down.

4. Post-Deposition Annealing:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.semanticscholar.org/paper/PREPARATION-AND-PROPERTIES-OF-TANTALUM-SILICIDE-ON-Jin/256c16ebd9d35a559c0f8ca37707391b79077d14
https://web.njit.edu/~sirenko/PapersNJIT/Ravi_JEM_2_2002.pdf
https://www.benchchem.com/product/b078852?utm_src=pdf-body
https://www.benchchem.com/product/b078852?utm_src=pdf-body
https://www.aemdeposition.com/silicide-targets/tantalum-silicide-sputtering-targets.html
https://digitalcommons.njit.edu/theses/1124/
https://www.semanticscholar.org/paper/PREPARATION-AND-PROPERTIES-OF-TANTALUM-SILICIDE-ON-Jin/256c16ebd9d35a559c0f8ca37707391b79077d14
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transfer the wafers with the as-deposited films to a tube furnace.
Anneal the films in a nitrogen (N₂) or forming gas atmosphere.[2]
Ramp the temperature to the target annealing temperature (e.g., in the range of 400°C to
1000°C).[2][3][4]
Hold at the annealing temperature for a specified duration (e.g., 30 to 90 minutes).[2]
Cool the furnace down to room temperature before removing the samples.

5. Film Characterization:

Sheet Resistance: Measure the sheet resistance using a four-point probe.
Thickness: Determine the film thickness using a profilometer.
Stress: Measure the residual stress in the film by analyzing the wafer curvature.[5]
Microstructure and Crystallinity: Analyze the film's microstructure using Scanning Electron
Microscopy (SEM) and determine the crystal structure using X-ray Diffraction (XRD).[1][2][5]
Composition: Verify the film composition using techniques like Energy Dispersive X-ray
Analysis (EDAX) or electron microprobe.[1][3][4]

IV. Visualizations
The following diagrams illustrate the experimental workflow and the relationships between

sputtering parameters and film properties.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://web.njit.edu/~sirenko/PapersNJIT/Ravi_JEM_2_2002.pdf
https://web.njit.edu/~sirenko/PapersNJIT/Ravi_JEM_2_2002.pdf
https://research.ibm.com/publications/tantalum-silicide-films-deposited-by-dc-sputtering
https://www.researchgate.net/publication/225151391_Tantalum_silicide_films_deposited_by_dc_sputtering
https://web.njit.edu/~sirenko/PapersNJIT/Ravi_JEM_2_2002.pdf
https://digitalcommons.njit.edu/theses/1124/
https://www.semanticscholar.org/paper/PREPARATION-AND-PROPERTIES-OF-TANTALUM-SILICIDE-ON-Jin/256c16ebd9d35a559c0f8ca37707391b79077d14
https://web.njit.edu/~sirenko/PapersNJIT/Ravi_JEM_2_2002.pdf
https://digitalcommons.njit.edu/theses/1124/
https://www.semanticscholar.org/paper/PREPARATION-AND-PROPERTIES-OF-TANTALUM-SILICIDE-ON-Jin/256c16ebd9d35a559c0f8ca37707391b79077d14
https://research.ibm.com/publications/tantalum-silicide-films-deposited-by-dc-sputtering
https://www.researchgate.net/publication/225151391_Tantalum_silicide_films_deposited_by_dc_sputtering
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substrate Preparation

DC Magnetron Sputtering

Post-Deposition Processing

Film Characterization

Substrate Cleaning (RCA)

Drying (N2 Gun)

Loading into System

Pump Down to Base Pressure

Introduce Argon Gas

Set Sputtering Parameters
(Pressure, Power, Temperature)

Film Deposition

Annealing (e.g., 900°C in N2)

Sheet Resistance (4-Point Probe) Microstructure (SEM) Crystallinity (XRD) Stress Measurement

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sputtering & Annealing
Parameters

Argon Pressure Annealing Temperature

Residual Stress

 Low P: Compressive
High P: Tensile

Microstructure

 Low P: Dense
High P: Open

Crystallinity

 >800°C: Crystalline

Resulting Film
Properties

Resistivity

 Amorphous to Crystalline
decreases resistivity

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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